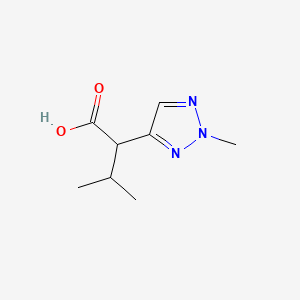

3-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid

Description

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

3-methyl-2-(2-methyltriazol-4-yl)butanoic acid |

InChI |

InChI=1S/C8H13N3O2/c1-5(2)7(8(12)13)6-4-9-11(3)10-6/h4-5,7H,1-3H3,(H,12,13) |

InChI Key |

QJBNOSLANGIKSN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=NN(N=C1)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the use of an alkyne and an azide in the presence of a copper catalyst to form the triazole ring.

Introduction of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through a series of reactions involving the appropriate starting materials and reagents. For example, the use of a Grignard reagent followed by carboxylation can yield the desired butanoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the triazole ring, using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted triazole derivatives.

Scientific Research Applications

3-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.

Materials Science: It can be incorporated into polymers and materials with unique properties, such as enhanced thermal stability or conductivity.

Industrial Chemistry: The compound can serve as an intermediate in the synthesis of various industrial chemicals and additives.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their function and activity. Additionally, the butanoic acid moiety can participate in acid-base interactions and other chemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Moieties

2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid

- Structure : Benzoic acid substituted with a 2-methylthiazole ring.

- Molecular Formula: C₁₁H₉NO₂S.

- Key Properties : Melting point 139.5–140°C; CAS RN 65032-66-6.

- Thiazoles are sulfur-containing heterocycles with distinct reactivity compared to nitrogen-rich triazoles. This compound is commercially available as a reagent, suggesting utility in organic synthesis or material science .

4-Hydroxy-5-({4-[(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl)methoxy]phenyl}methyl)-2,5-dihydro-1,3-thiazol-2-one

- Structure : Complex thiazolone derivative with a benzopyran moiety.

- CAS RN : 65195-55-3.

- Comparison : Demonstrates the incorporation of heterocycles into larger bioactive scaffolds. Unlike the target compound, this molecule includes a fused benzopyran system, which may confer antioxidant properties .

Carboxylic Acid Derivatives with Bioactive Substituents

(S)-3-Methyl-2-(N-{[2′-(2H-1,2,3,4-Tetrazol-5-yl)biphenyl-4-yl]methyl}pentanamido)butanoic Acid (Valsartan)

- Structure: Angiotensin II receptor antagonist featuring a tetrazole ring and butanoic acid chain.

- Molecular Formula : C₂₄H₂₉N₅O₃.

- Key Properties : Melting point 116–117°C; molecular mass 435.528 g·mol⁻¹.

- Comparison : Highlights the pharmaceutical relevance of carboxylic acids paired with nitrogen-rich heterocycles. The tetrazole ring (a bioisostere for carboxylic acids) enhances metabolic stability, a property shared with triazoles .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Benzamide with an N,O-bidentate directing group.

- Key Properties : Characterized by X-ray crystallography (using SHELX software), confirming its utility in metal-catalyzed C–H functionalization.

- Comparison : Demonstrates the role of carboxylic acid derivatives in catalysis. The target compound’s triazole could similarly act as a directing group or ligand in transition-metal catalysis .

Agrochemical Analogues

Methyl 2-(((((4-Methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron Methyl)

- Structure : Sulfonylurea herbicide with a triazine ring.

- Comparison : Triazines and triazoles both serve as heterocyclic cores in agrochemicals. The triazine’s electron-deficient nature contrasts with the triazole’s hydrogen-bonding capability, influencing target selectivity .

Data Table: Key Properties of Compared Compounds

Research Findings and Trends

- Synthetic Methods : Copper-catalyzed cycloaddition (CuAAC) is a gold standard for triazole synthesis, as seen in peptidotriazole derivatives . The target compound could be synthesized similarly using propargyl alcohol and azide precursors.

- Structural Analysis : SHELX software () is critical for crystallographic refinement of analogous compounds, such as the N,O-bidentate benzamide in .

- Biological Relevance : Triazoles and tetrazoles are bioisosteres for carboxylic acids, enhancing pharmacokinetic profiles in drugs like valsartan .

Biological Activity

3-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid (commonly referred to as compound 1) is a triazole derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings on the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . It features a triazole ring, which is known for its diverse biological properties. The compound's structure can be represented as follows:

- SMILES : CC(C)C(C(=O)O)N1C=NN=C1

- InChIKey : LIBDYKLLDZPIMB-UHFFFAOYSA-N

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various triazole compounds, this compound demonstrated notable inhibitory effects against several bacterial strains. The mechanism of action is believed to involve disruption of cell wall synthesis and interference with nucleic acid metabolism.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

Anti-Cancer Activity

The compound has also been investigated for its anti-cancer properties. A recent study focused on its effect on human colon cancer cell lines. Results showed that treatment with this compound led to significant apoptosis in cancer cells. The proposed mechanism involves the activation of the intrinsic apoptotic pathway and inhibition of the PI3K/Akt signaling pathway.

Case Study 1: In Vitro Anti-Cancer Effects

In vitro assays were conducted using DLD1 human colon cancer cells treated with varying concentrations of the compound. The results indicated a dose-dependent increase in apoptosis:

| Concentration (µM) | % Apoptosis |

|---|---|

| 10 | 20 |

| 20 | 35 |

| 50 | 60 |

These findings suggest that the compound could be a promising candidate for further development in cancer therapeutics.

Case Study 2: Antibacterial Efficacy

A series of experiments were performed to assess the antibacterial efficacy of the compound against multidrug-resistant strains. The results highlighted its potential as an alternative treatment option:

| Strain | Resistance Profile | Efficacy |

|---|---|---|

| MRSA | Resistant to β-lactams | Effective |

| VRE | Resistant to vancomycin | Effective |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The triazole moiety is known to inhibit various enzymes crucial for microbial growth and cancer cell proliferation.

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to reduced proliferation rates.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.